![molecular formula C19H17FN4O3S B2598800 4-{4-cyano-5-[(4-fluorobenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide CAS No. 941265-08-3](/img/structure/B2598800.png)
4-{4-cyano-5-[(4-fluorobenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as N-Benzyl-4-{4-cyano-5-[(4-fluorobenzyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide, has a molecular formula of C25H21FN4O3S . It is a derivative of benzonitrile .
Synthesis Analysis
The synthesis of similar compounds often involves chemoselective reactions . For instance, 3-dimethylamino-2-aroyl-propenenitrile can be refluxed with phenyl hydrazine or hydrazine in ethanol to produce a mixture of 4-cyano and 5-aminopyrazole derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-oxazol-2-yl group, a cyano group, a fluorobenzyl group, and a dimethylbenzenesulfonamide group . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Applications De Recherche Scientifique
Selective Cyclooxygenase-2 Inhibition
The introduction of fluorine atoms into benzenesulfonamide derivatives, such as in the compound "4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides," has been shown to enhance COX-2 selectivity and potency. This structural modification preserves COX-2 inhibitory activity while notably increasing COX-1/COX-2 selectivity. Such compounds have demonstrated potential in the treatment of rheumatoid arthritis, osteoarthritis, and acute pain, highlighting the importance of fluorine substitution in achieving desired pharmacological profiles (Hashimoto et al., 2002).
Photodynamic Therapy Applications
Derivatives of benzenesulfonamide have been explored for their photophysical and photochemical properties, particularly in the context of photodynamic therapy (PDT) for cancer treatment. Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates for Type II photosensitizers in PDT. The structural design of these compounds allows for efficient energy transfer mechanisms, crucial for inducing phototoxic effects in cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
The synthesis and evaluation of aminothiazole-paeonol derivatives, incorporating benzenesulfonamide structures, have demonstrated high anticancer potential. These compounds have shown significant inhibitory activity against various cancer cell lines, with modifications in the benzenesulfonamide moiety contributing to enhanced potency. Such studies underscore the potential of benzenesulfonamide derivatives as lead compounds in the development of new anticancer agents (Tsai et al., 2016).
Enzyme Inhibition Studies
Research on sulfonamide derivatives has extended into enzyme inhibition, with novel compounds showing potent inhibitory effects on carbonic anhydrase isozymes. This activity is of particular interest in developing therapeutics for conditions where enzyme modulation can provide therapeutic benefits. The variation in the substituents attached to the benzenesulfonamide core influences the inhibition potency and selectivity toward different enzyme isoforms, indicating the versatility of these compounds in medicinal chemistry (Alyar et al., 2018).
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, mechanism of action, and potential applications. Given the biological activities of similar compounds, such as indole derivatives , this compound could be of interest in the development of new pharmaceuticals or therapeutic agents.
Propriétés
IUPAC Name |
4-[4-cyano-5-[(4-fluorophenyl)methylamino]-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S/c1-24(2)28(25,26)16-9-5-14(6-10-16)18-23-17(11-21)19(27-18)22-12-13-3-7-15(20)8-4-13/h3-10,22H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRGXZJYRPUCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
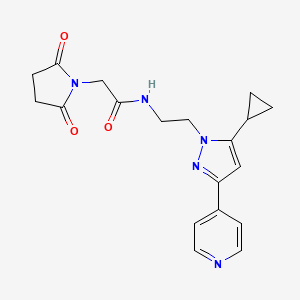

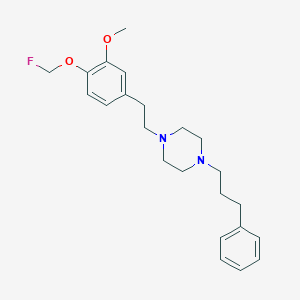
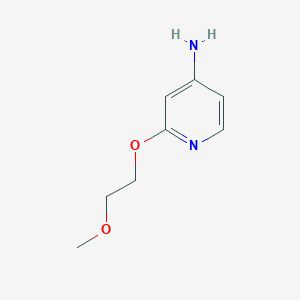
![4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2598724.png)
![N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine](/img/structure/B2598725.png)
![ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2598726.png)
![3-(2-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2598728.png)
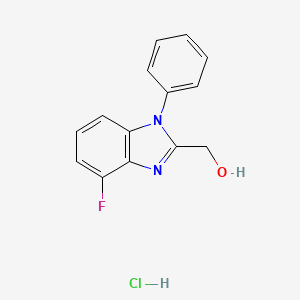
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2598730.png)
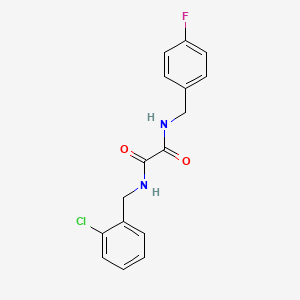
![(E)-methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoate](/img/structure/B2598736.png)
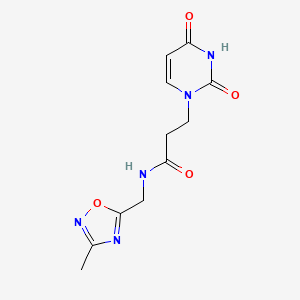
![8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2598739.png)
